molecular formula C12H9Cl2N3 B11853217 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline

Cat. No.: B11853217
M. Wt: 266.12 g/mol
InChI Key: MJWHQNGMNGYFQC-UHFFFAOYSA-N
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Description

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formyl quinoline with appropriate hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern with chlorine and methyl groups, which imparts distinct chemical and

Biological Activity

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₇Cl₂N₃
  • CAS Number : 1228245-57-5
  • Molecular Weight : 216.07 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives, including this compound. A notable investigation evaluated various pyrazole derivatives against multiple pathogens. The compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Excellent
Other DerivativesVariesActive

Additionally, these derivatives exhibited strong antibiofilm properties, outperforming traditional antibiotics such as Ciprofloxacin in biofilm reduction .

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of various enzymes, including DNA gyrase and dihydrofolate reductase (DHFR). In vitro assays revealed IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR . This enzymatic inhibition suggests potential applications in treating bacterial infections and cancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound's structure allows it to fit into the active sites of enzymes like DNA gyrase and DHFR, disrupting their normal function and leading to cell death in susceptible organisms.

Study on Antimicrobial Efficacy

In a comprehensive study published in ACS Omega, researchers tested a series of pyrazole derivatives for antimicrobial activity. The results indicated that the tested compounds showed not only bactericidal effects but also low hemolytic activity, indicating a favorable safety profile for further development .

In Vivo Studies

Further investigations are needed to assess the in vivo efficacy of this compound. Preliminary studies suggest that while some derivatives exhibit promising pharmacokinetic profiles in animal models, their effectiveness can vary significantly based on structural modifications .

Properties

Molecular Formula

C12H9Cl2N3

Molecular Weight

266.12 g/mol

IUPAC Name

4,6-dichloro-3,8-dimethyl-2H-pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C12H9Cl2N3/c1-5-3-7(13)4-8-10(14)9-6(2)16-17-12(9)15-11(5)8/h3-4H,1-2H3,(H,15,16,17)

InChI Key

MJWHQNGMNGYFQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C3=C(NN=C3N=C12)C)Cl)Cl

Origin of Product

United States

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